

# 2-Amino-4-tert-butylbenzoic acid CAS number 728945-64-0

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-4-tert-butylbenzoic acid

Cat. No.: B1284039

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-4-tert-butylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Foreword: A Note on a Niche Chemical Intermediate

**2-Amino-4-tert-butylbenzoic acid**, identified by its CAS number 728945-64-0, represents a fascinating, albeit not widely documented, chemical entity.<sup>[1][2][3][4][5][6]</sup> As a substituted anthranilic acid, it possesses a structural motif of significant interest in medicinal chemistry and materials science. The presence of a bulky, lipophilic tert-butyl group combined with the versatile amino and carboxylic acid functionalities suggests its potential as a unique building block for novel molecular architectures. This guide, compiled from a Senior Application Scientist's perspective, aims to provide a comprehensive technical overview where published data is scarce. By integrating established chemical principles with data from structurally analogous compounds, we will explore its properties, propose a logical synthetic pathway, and outline robust characterization methodologies.

## Section 1: Core Physicochemical & Structural Characteristics

**2-Amino-4-tert-butylbenzoic acid** is a solid at room temperature.<sup>[5]</sup> The strategic placement of the tert-butyl group at the 4-position, para to the carboxylic acid, and the amino group at the

2-position, ortho to the carboxylic acid, dictates its electronic and steric properties. These features are crucial for its reactivity and potential interactions in biological or material systems.

Property	Value	Source(s)
CAS Number	728945-64-0	[1][2][3][4][5][6]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>	[1][3][4]
Molecular Weight	193.24 g/mol	[1][4]
Physical Form	Solid	[5]
Melting Point	167-168 °C	[5]
Boiling Point (Predicted)	328.3 ± 42.0 °C at 760 mmHg	[5]
InChI Key	XLIGRZYQIUYNDR-UHFFFAOYSA-N	[5]
SMILES	CC(C) (C)C1=CC(=C(C=C1)C(=O)O) N	[4]

## Section 2: A Proposed Synthetic Strategy

While a specific, peer-reviewed synthesis for **2-Amino-4-tert-butylbenzoic acid** is not readily available in the literature, a plausible and logical pathway can be devised based on fundamental organic reactions, particularly the Friedel-Crafts alkylation.[7][8][9] The following multi-step synthesis is proposed, starting from a commercially available material.

**Causality Behind the Synthetic Design:** The core challenge is the introduction of the tert-butyl group onto the aromatic ring. Friedel-Crafts alkylation is the classic method for this transformation.[8][9] However, the presence of an amino group on the starting material would interfere with the Lewis acid catalyst. Therefore, the synthesis must begin with a protected or non-aminated precursor. Nitration followed by reduction is a standard and reliable method for introducing an amino group.

## Step-by-Step Proposed Synthesis Protocol:

- Friedel-Crafts Alkylation of Benzoic Acid:

- Rationale: To introduce the tert-butyl group. Benzoic acid is chosen as the starting material. The carboxylic acid group is a deactivating meta-director, but the bulkiness of the tert-butyl group and the reaction conditions can favor para-substitution.
- Procedure:
  1. In a fume hood, to a stirred suspension of anhydrous aluminum chloride ( $\text{AlCl}_3$ ) in an inert solvent such as dichloromethane, add benzoic acid.
  2. Cool the mixture in an ice bath.
  3. Slowly add tert-butyl chloride.
  4. Allow the reaction to warm to room temperature and stir for several hours.
  5. Quench the reaction by carefully pouring it over ice, followed by acidification with hydrochloric acid.
  6. Extract the product with an organic solvent, wash, dry, and concentrate to yield 4-tert-butylbenzoic acid.

- Nitration of 4-tert-butylbenzoic Acid:

- Rationale: To introduce a nitro group, which can be subsequently reduced to the desired amino group. The tert-butyl and carboxylic acid groups will direct the nitration to the position ortho to the carboxylic acid.
- Procedure:
  1. Dissolve 4-tert-butylbenzoic acid in concentrated sulfuric acid at 0 °C.
  2. Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.
  3. After the addition, allow the mixture to stir for a short period before pouring it onto ice.

4. Collect the precipitated 2-nitro-4-tert-butylbenzoic acid by filtration, wash with cold water, and dry.

- Reduction of the Nitro Group:

- Rationale: To convert the nitro group to the final amino group. Catalytic hydrogenation or reduction with metals in acidic media are common and effective methods.

- Procedure:

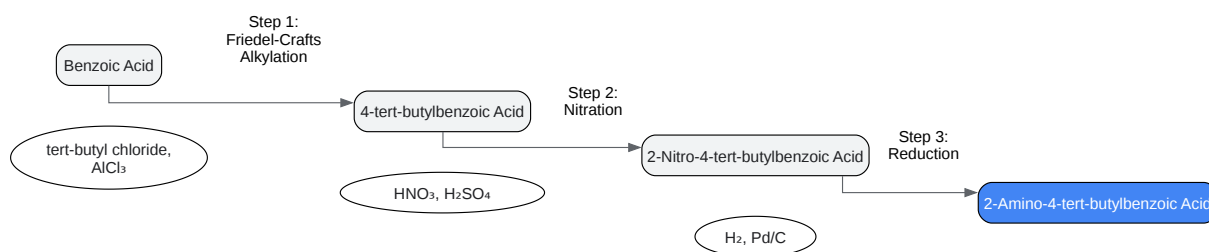
1. Dissolve the 2-nitro-4-tert-butylbenzoic acid in a suitable solvent like ethanol or acetic acid.

2. Add a catalyst, such as palladium on carbon (Pd/C).

3. Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).

4. Filter off the catalyst and concentrate the solvent.

5. Purify the resulting **2-Amino-4-tert-butylbenzoic acid** by recrystallization.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Amino-4-tert-butylbenzoic acid**.

## Section 3: Structural Elucidation & Characterization

### - An Illustrative Approach

Due to the absence of published spectra for **2-Amino-4-tert-butylbenzoic acid**, this section will provide an expert interpretation of expected spectroscopic data based on analysis of structurally related compounds. This serves as a guide for researchers to validate the structure of the synthesized compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for confirming the carbon skeleton and the substitution pattern on the aromatic ring.

Illustrative  $^1\text{H}$  NMR Data of Analogous Compounds

Compound	Solvent	Chemical Shifts (ppm) and Multiplicity	Source
4-tert-butylbenzoic acid	-	1.33 (s, 9H, $\text{C}(\text{CH}_3)_3$ ), 7.47 (d, 2H, Ar-H), 7.97 (d, 2H, Ar-H)	[10]
2-Aminobenzoic acid	$\text{H}_2\text{O}$	6.7-6.8 (m, 2H, Ar-H), 7.2-7.3 (t, 1H, Ar-H), 7.8-7.9 (d, 1H, Ar-H)	
4-Aminobenzoic acid	$\text{DMSO-d}_6$	5.89 (s, 2H, $\text{NH}_2$ ), 6.57 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 12.0 (s, 1H, COOH)	[11]

Predicted  $^1\text{H}$  NMR Spectrum for **2-Amino-4-tert-butylbenzoic acid**:

- ~1.3 ppm (singlet, 9H): This signal will correspond to the nine equivalent protons of the tert-butyl group.

- ~5-6 ppm (broad singlet, 2H): This broad signal will be from the two protons of the amino group.
- Aromatic Region (~6.5-8.0 ppm):
  - One proton will appear as a doublet.
  - Another proton will show as a doublet of doublets.
  - A third aromatic proton will likely be a singlet or a narrowly split doublet.
- ~10-12 ppm (broad singlet, 1H): This signal will be from the carboxylic acid proton.

Predicted  $^{13}\text{C}$  NMR Spectrum for **2-Amino-4-tert-butylbenzoic acid**:

- ~31 ppm: Signal from the methyl carbons of the tert-butyl group.
- ~34 ppm: Signal from the quaternary carbon of the tert-butyl group.
- ~110-150 ppm: Six distinct signals for the aromatic carbons.
- ~170 ppm: Signal from the carboxylic acid carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Illustrative IR Data of Analogous Compounds

Compound	Key IR Absorptions ( $\text{cm}^{-1}$ )	Functional Group	Source
4-tert-butylbenzoic acid	~3000 (broad), 1685, 1610, 1300	O-H (acid), C=O, C=C (aromatic), C-O	<a href="#">[12]</a>
4-Aminobenzoic acid	3474, 3369, ~3000 (broad), 1667	N-H stretch, O-H (acid), C=O	<a href="#">[13]</a>

Predicted IR Spectrum for **2-Amino-4-tert-butylbenzoic acid**:

- 3400-3500  $\text{cm}^{-1}$  and 3300-3400  $\text{cm}^{-1}$ : Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine.
- 2500-3300  $\text{cm}^{-1}$ : A very broad band characteristic of the O-H stretch of the carboxylic acid, likely overlapping with C-H stretches.
- ~2960  $\text{cm}^{-1}$ : C-H stretching from the tert-butyl group.
- ~1670  $\text{cm}^{-1}$ : A strong absorption from the C=O stretching of the carboxylic acid.
- ~1600  $\text{cm}^{-1}$ : N-H bending vibration.
- ~1500-1600  $\text{cm}^{-1}$ : C=C stretching vibrations within the aromatic ring.

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

### Illustrative Mass Spectrometry Data of Analogous Compounds

Compound	Molecular Ion (m/z)	Key Fragments (m/z)	Source
4-tert-butylbenzoic acid	178	163 (loss of $\text{CH}_3$ ), 135 (loss of $\text{COOH}$ )	[14]
2-Aminobenzoic acid	137	119 (loss of $\text{H}_2\text{O}$ ), 92 (loss of $\text{COOH}$ )	[15]
4-Aminobenzoic acid	137	120 (loss of $\text{OH}$ ), 92 (loss of $\text{COOH}$ )	[15][16][17]

### Predicted Mass Spectrum for 2-Amino-4-tert-butylbenzoic acid:

- Molecular Ion ( $\text{M}^+$ ): A prominent peak at  $m/z = 193$ , corresponding to the molecular weight of the compound.
- Key Fragments:

- $m/z = 178$ : Loss of a methyl group ( $-CH_3$ ) from the tert-butyl moiety.
- $m/z = 148$ : Loss of the carboxylic acid group ( $-COOH$ ).
- $m/z = 119$ : Potential loss of water and the tert-butyl group.

## Section 4: Potential Applications & Research Directions

While specific applications for **2-Amino-4-tert-butylbenzoic acid** are not documented, its structure suggests potential utility in several areas:

- **Pharmaceutical Synthesis:** Anthranilic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory agents, diuretics, and anticonvulsants. The tert-butyl group could be used to enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties of drug candidates.[\[18\]](#)
- **Polymer Science:** As a derivative of 4-tert-butylbenzoic acid, it could serve as a monomer or a modifying agent in the production of specialty polymers, such as alkyd resins, to improve thermal stability and solubility.[\[19\]](#)[\[20\]](#)
- **Agrochemicals:** Substituted benzoic acids are used in the synthesis of herbicides and pesticides.
- **Cosmetics and UV Absorbers:** Aminobenzoic acid derivatives are known for their UV-absorbing properties.[\[18\]](#) The unique substitution pattern of this compound could lead to novel UV-filtering agents.

## Section 5: Safety, Handling, and Storage

Based on supplier safety data, **2-Amino-4-tert-butylbenzoic acid** should be handled with appropriate care.[\[5\]](#)

- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)
- **Precautionary Measures:**

- Use only in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 728945-64-0 | 2-amino-4-tert-butyl-benzoic acid - Alachem Co., Ltd. [alachem.co.jp]
- 2. 2-Amino-4-(tert-butyl)benzoic acid [synhet.com]
- 3. americanelements.com [americanelements.com]
- 4. 2-Amino-4-tert-butylbenzoic acid | 728945-64-0 | DEB94564 [biosynth.com]
- 5. 2-Amino-4-(tert-butyl)benzoic acid | 728945-64-0 [sigmaaldrich.com]
- 6. 728945-64-0|2-Amino-4-(tert-butyl)benzoic acid|BLD Pharm [bldpharm.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-tert-Butylbenzoic acid(98-73-7) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
- 12. Benzoic acid, p-tert-butyl- [webbook.nist.gov]
- 13. 4-Aminobenzoic acid(150-13-0) IR Spectrum [chemicalbook.com]
- 14. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]
- 16. 4-Aminobenzoic acid [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemimpex.com [chemimpex.com]
- 19. para-tert-Butylbenzoic acid - Wikipedia [en.wikipedia.org]
- 20. vinatiorganics.com [vinatiorganics.com]
- To cite this document: BenchChem. [2-Amino-4-tert-butylbenzoic acid CAS number 728945-64-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284039#2-amino-4-tert-butylbenzoic-acid-cas-number-728945-64-0]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)